molecular formula C15H21BO4 B6168365 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid CAS No. 797755-09-0

3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid

Cat. No.: B6168365
CAS No.: 797755-09-0
M. Wt: 276.1
InChI Key:
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Description

3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid is a boronic acid derivative with a phenyl group and a propanoic acid moiety

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Derivatization: The compound can be synthesized by reacting 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid with propanoic acid under suitable conditions.

  • Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling reaction is a common method to synthesize this compound. It involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods:

  • Batch Production: The compound can be produced in batches using the above-mentioned synthetic routes. This method is suitable for small to medium-scale production.

  • Continuous Flow Synthesis: For large-scale industrial production, continuous flow synthesis can be employed. This method offers better control over reaction conditions and improved safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can occur at the boronic acid moiety, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, aldehydes, and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Different boronic acid derivatives and their conjugates.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis, particularly in cross-coupling reactions to form biaryls and other complex organic molecules. Biology: It serves as a probe in biological studies to investigate enzyme activities and binding interactions. Medicine: Industry: It is used in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various biological and chemical applications. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

  • Boronic Acids: Other boronic acids with different substituents.

  • Phenylpropanoic Acids: Compounds with similar phenyl and propanoic acid structures but without the boronic acid moiety.

Uniqueness: 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid is unique due to its combination of boronic acid and phenylpropanoic acid functionalities, which allows for diverse chemical reactivity and biological activity.

Properties

CAS No.

797755-09-0

Molecular Formula

C15H21BO4

Molecular Weight

276.1

Purity

95

Origin of Product

United States

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